molecular formula C11H12BrN3O2S B11827434 Tert-butyl (5-bromothiazolo[5,4-B]pyridin-2-YL)carbamate

Tert-butyl (5-bromothiazolo[5,4-B]pyridin-2-YL)carbamate

Cat. No.: B11827434
M. Wt: 330.20 g/mol
InChI Key: MDARLICIOWRXDX-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C11H12BrN3O2S

Molecular Weight

330.20 g/mol

IUPAC Name

tert-butyl N-(5-bromo-[1,3]thiazolo[5,4-b]pyridin-2-yl)carbamate

InChI

InChI=1S/C11H12BrN3O2S/c1-11(2,3)17-10(16)15-9-13-6-4-5-7(12)14-8(6)18-9/h4-5H,1-3H3,(H,13,15,16)

InChI Key

MDARLICIOWRXDX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC2=C(S1)N=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (5-bromothiazolo[5,4-B]pyridin-2-YL)carbamate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (5-bromothiazolo[5,4-B]pyridin-2-YL)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can modify the thiazole ring.

Mechanism of Action

The mechanism of action of tert-butyl (5-bromothiazolo[5,4-B]pyridin-2-YL)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and carbamate group play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The compound may inhibit enzyme activity or modulate receptor signaling pathways, contributing to its therapeutic potential .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

The following compounds share structural motifs (heterocyclic cores, substituents, or protective groups) with the target molecule:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties
Tert-butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate 1799420-92-0 C₁₁H₁₆FN₃O₃ 257.26 Fluorine (electron-withdrawing), methyl group (steric hindrance), pyrimidine core Potential kinase inhibitor; fluorination enhances metabolic stability .
5-Bromothiazolo[5,4-b]pyridin-2-amine 1160791-13-8 C₆H₄BrN₃S 229.08 Bromine at position 5, free amine at position 2 Building block for nucleophilic substitution reactions; lacks carbamate protection .
N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide 934266-82-7 C₈H₆BrN₃OS 264.12 Acetamide group (hydrogen-bond acceptor), bromine substituent Modified solubility and stability compared to the parent amine; used in acetylative coupling .
Tert-butyl N-(5-bromo-1H-imidazo[4,5-b]pyridin-2-ylmethyl)carbamate Not specified C₁₂H₁₅BrN₄O₂ 343.18 Imidazo-pyridine core, bromine, methylene-linked carbamate Bioactive scaffold in medicinal chemistry; imidazole enhances metal-binding properties .
Tert-butyl [5-(aminomethyl)pyridin-2-yl]carbamate Not specified C₁₁H₁₇N₃O₂ 239.28 Aminomethyl group (basic functionality), pyridine core Intermediate for peptide coupling; aminomethyl group enables conjugation chemistry .

Reactivity and Functional Group Comparisons

Bromine Substituent :
  • The bromine in the target compound enables cross-coupling (e.g., Suzuki reactions) for biaryl synthesis, a feature shared with 5-bromothiazolo[5,4-b]pyridin-2-amine .
  • In contrast, fluorine in the pyrimidine analogue (CAS 1799420-92-0) directs electrophilic substitution but reduces oxidative reactivity .
Carbamate Protection :
  • The tert-butyl carbamate in the target compound provides amine protection, which is absent in 5-bromothiazolo[5,4-b]pyridin-2-amine. This protection is critical for preventing undesired side reactions during multi-step syntheses .
Heterocyclic Core :
  • Thiazolo[5,4-b]pyridine (target compound) exhibits greater aromatic stability than pyrimidine (CAS 1799420-92-0), influencing π-π stacking in supramolecular chemistry .

Biological Activity

Tert-butyl (5-bromothiazolo[5,4-B]pyridin-2-YL)carbamate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C12H13BrN4O2S
CAS Number: 304873-96-9

The compound features a thiazole ring fused with a pyridine ring and a tert-butyl carbamate group. This unique combination enhances its reactivity and biological interaction potential.

Synthesis

The synthesis of this compound typically involves two main steps:

  • Formation of the thiazole-pyridine scaffold through cyclization reactions.
  • Carbamate formation using tert-butyl isocyanate.

Optimized reaction conditions often include the use of continuous flow reactors to improve yield and purity while minimizing costs .

Biological Activity

This compound exhibits significant biological activities, particularly in modulating enzyme activities and receptor signaling pathways. The presence of bromine and carbamate groups enhances its binding affinity to specific molecular targets.

Research indicates that this compound may function as an inhibitor for various enzymes and receptors. Its structural components allow for effective interactions with biological targets, which can lead to therapeutic effects in several contexts:

  • Enzyme Inhibition: The compound has shown potential in inhibiting specific kinases, which are crucial in various signaling pathways related to cancer and other diseases .
  • Receptor Modulation: It may also act on G-protein coupled receptors (GPCRs), influencing cellular responses to external stimuli .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

  • Inhibition of JAK2 Kinase: A study highlighted the compound's ability to inhibit JAK2 kinase activity at sub-micromolar concentrations, indicating its potential as a therapeutic agent against diseases associated with JAK2 dysregulation .
    CompoundActivityIC50 (µM)
    This compoundJAK2 Inhibition< 1
    HG7-150-01JAK2 Inhibition0.5
  • Cellular Assays: In cellular assays, the compound demonstrated efficacy in reducing cell proliferation in cancer cell lines, suggesting its potential role in anticancer therapy .
  • Structural Activity Relationship Studies: Research has focused on the structural modifications of similar compounds to enhance their biological activity. The unique thiazole-pyridine framework allows for diverse modifications that can lead to improved potency and selectivity .

Q & A

Q. What are the common synthetic routes for tert-butyl (5-bromothiazolo[5,4-b]pyridin-2-yl)carbamate, and what key reaction conditions influence yield?

Methodological Answer: Synthesis typically involves coupling a bromothiazolopyridine precursor with tert-butyl carbamate derivatives. Key steps include:

  • Nucleophilic substitution : Reacting 5-bromothiazolo[5,4-b]pyridine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate linkage .
  • Optimized conditions : Temperature control (0–25°C), anhydrous solvents (e.g., DCM or THF), and stoichiometric ratios (1:1.2 substrate:reagent) to minimize side reactions like hydrolysis .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (from ethanol/water) ensures >95% purity .

Q. How is the compound characterized post-synthesis, and what analytical techniques are critical for validation?

Methodological Answer:

  • Spectroscopy :
    • 1^1H/13^13C NMR : Confirm substitution patterns (e.g., bromine at C5, carbamate at C2) and tert-butyl group integration (e.g., δ ~1.4 ppm for nine equivalent protons) .
    • HRMS : Validate molecular weight (calculated for C11H13BrN4O2SC_{11}H_{13}BrN_4O_2S: 352.99 g/mol) .
  • Chromatography : HPLC (C18 column, acetonitrile/water) assesses purity (>95%) and identifies byproducts (e.g., dehalogenated derivatives) .
  • X-ray crystallography : Resolves crystal packing and confirms stereoelectronic effects of the bromine and carbamate groups .

Advanced Research Questions

Q. What strategies optimize regioselectivity in substitution reactions involving the bromine atom?

Methodological Answer:

  • Metal-catalyzed cross-coupling : Use Pd(PPh3_3)4_4/CuI for Suzuki-Miyaura couplings with arylboronic acids. Selectivity depends on ligand choice (e.g., XPhos enhances steric control at C5) .
  • Protection-deprotection : Temporary protection of the carbamate (e.g., TMSCl) prevents undesired nucleophilic attack during bromine substitution .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions, favoring substitution at electron-deficient positions .

Q. How do computational studies predict the compound’s reactivity in cross-coupling or heterocyclic functionalization?

Methodological Answer:

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. The bromine atom’s σ*-orbital shows high susceptibility to oxidative addition in Pd-catalyzed reactions .
  • Docking simulations : Model interactions with biological targets (e.g., kinase enzymes) to rationalize observed inhibitory activity .
  • Reactivity benchmarking : Compare with analogs (e.g., 5-iodo or 5-chloro derivatives) to quantify electronic effects on reaction rates .

Q. How can researchers resolve discrepancies in reported biological activities across studies?

Methodological Answer:

  • Control experiments : Verify compound stability under assay conditions (e.g., pH, temperature) to rule out degradation artifacts .
  • Structural analogs : Test derivatives (e.g., 5-methyl or 5-cyano) to isolate the bromine’s role in activity. For example, bromine’s steric bulk may reduce binding affinity compared to smaller substituents .
  • Meta-analysis : Cross-reference cytotoxicity data (e.g., IC50_{50} values) with purity reports; impurities like dehalogenated byproducts may skew results .

Experimental Design & Safety

Q. What protocols ensure safe handling and storage given the compound’s stability profile?

Methodological Answer:

  • Stability : Store at 2–8°C in airtight, light-protected containers. Avoid prolonged exposure to moisture (>40% humidity) to prevent carbamate hydrolysis .
  • Hazard mitigation : Use fume hoods and PPE (nitrile gloves, lab coats) during synthesis. LC-MS monitoring detects volatile byproducts (e.g., HBr gas) .
  • Waste disposal : Quench reaction mixtures with aqueous NaHCO3_3 before incineration to neutralize residual bromine .

Comparative Analysis of Structural Analogs

Compound NameCAS NumberKey Structural DifferencesReactivity/Biological Impact
tert-Butyl (5-iodothiazolo[5,4-b]pyridin-2-yl)carbamateN/AIodo vs. bromo at C5Higher oxidative addition propensity in cross-coupling
tert-Butyl (5-chlorothiazolo[5,4-b]pyridin-2-yl)carbamateN/AChloro vs. bromo at C5Reduced steric hindrance, faster SNAr kinetics
tert-Butyl (5-cyanothiazolo[5,4-b]pyridin-2-yl)carbamateN/ACyano vs. bromo at C5Enhanced electron-withdrawing effect, altered HOMO distribution

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